![molecular formula C10H6F3NO2 B6345952 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol CAS No. 1354930-06-5](/img/structure/B6345952.png)
3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol, also known as 3-TFPO, is an organic compound that has been found to possess a wide range of biological activities and applications in both scientific research and laboratory experiments. 3-TFPO is a member of the oxazole family of compounds and is composed of a trifluoromethyl group attached to a phenyl group and an oxazole ring. It is a colorless, crystalline solid that is soluble in organic solvents and is relatively stable at room temperature and pressure.
科学的研究の応用
Synthesis of Calcimimetic Drugs
3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol: is a key intermediate in the synthesis of Cinacalcet HCl , a calcimimetic drug . This compound mimics the action of calcium on tissues and is used for the treatment of secondary hyperparathyroidism in patients with chronic renal disease and parathyroid carcinoma. The synthesis involves a Mizoroki–Heck cross-coupling reaction followed by hydrogenation, showcasing the compound’s utility in creating complex pharmaceuticals.
Organic Light-Emitting Diodes (OLEDs)
The trifluoromethylphenyl group within the structure of 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol is beneficial in the development of blue organic light-emitting diodes (OLEDs) . The compound’s derivatives have been synthesized and characterized for their electroluminescence properties, indicating its potential as a host material for blue OLEDs, which are crucial for full-color displays and lighting applications.
Chemical Sensors
The electronic properties of 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol make it suitable for use in chemical sensors . These sensors can detect specific chemical species within a mixture, which is vital for environmental monitoring, quality control in manufacturing, and medical diagnostics.
Photodynamic Therapy
Compounds with the trifluoromethylphenyl group are being investigated for their role in photodynamic therapy . This therapy is a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells, bacteria, or other pathogens when exposed to light of a specific wavelength.
Dyes and Pigments
The unique structure of 3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol contributes to its application in the synthesis of dyes and pigments . These dyes and pigments have various uses, including in the textile industry, ink manufacturing, and as colorants in the food and cosmetics industries.
作用機序
Target of Action
Similar compounds with an isoxazole moiety have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that isoxazole derivatives can interact with their targets and cause significant changes . The specific interactions and resulting changes would depend on the exact nature of the target and the biochemical context.
Biochemical Pathways
It’s worth noting that isoxazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with isoxazole derivatives , the effects could potentially be quite diverse.
特性
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]-2H-1,2-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8-5-9(15)16-14-8/h1-5,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBUFOFGDQLFMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)ON2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

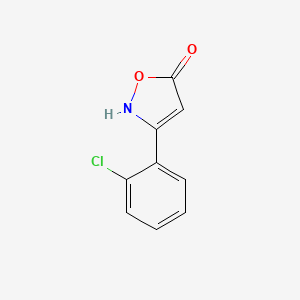
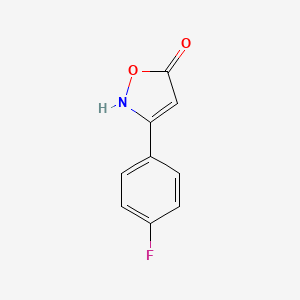
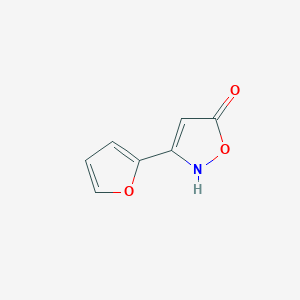

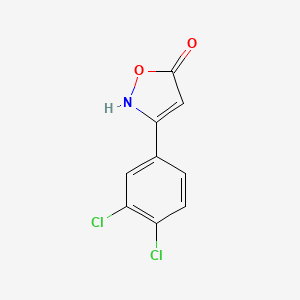
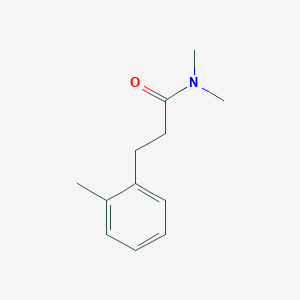

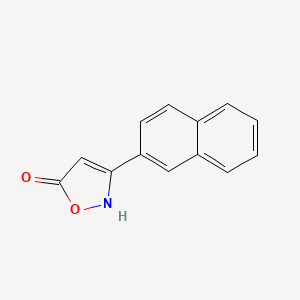
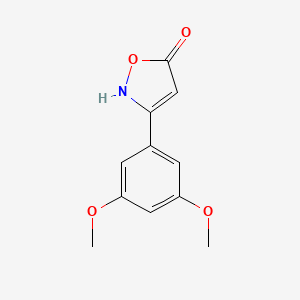
![5-tert-Butyl-3-cyclopropyl-[1,2,4]oxadiazole](/img/structure/B6345954.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1,2-oxazol-5-ol](/img/structure/B6345961.png)


![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazol-5-ol; 95%](/img/structure/B6345982.png)